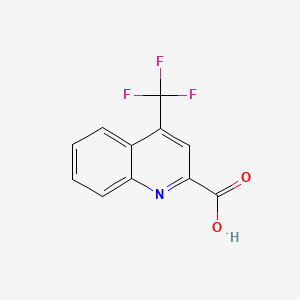

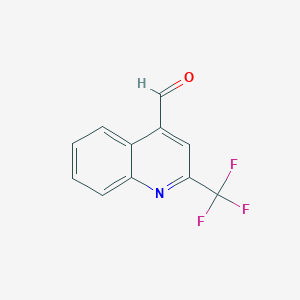

2-(Trifluoromethyl)quinoline-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

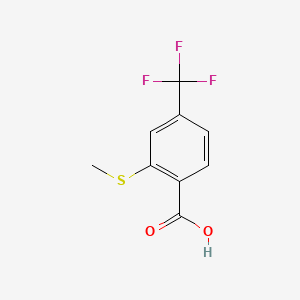

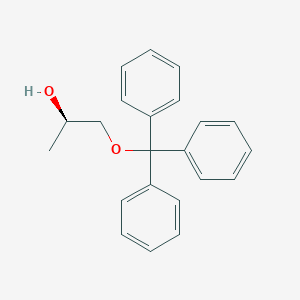

2-(Trifluoromethyl)quinoline-4-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO . It has a molecular weight of 225.17 g/mol .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 2-(Trifluoromethyl)quinoline-4-carbaldehyde, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)quinoline-4-carbaldehyde is 1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H . This indicates that the molecule consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinoline-4-carbaldehyde is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacology: Anticancer Agent Development

2-(Trifluoromethyl)quinoline-4-carbaldehyde: has been identified as a core structure in the design of potential anticancer agents. Its quinoline motif is a common pharmacophore in medicinal chemistry, and modifications to this core structure can lead to compounds with significant bioactivity against various cancer cell lines .

Material Science: Organic Electronic Materials

In material science, this compound’s electronic properties make it a candidate for use in organic electronic materials. Its ability to transport charge can be harnessed in the development of organic semiconductors, which are crucial for flexible electronic devices .

Chemical Synthesis: Building Block for Heterocyclic Compounds

2-(Trifluoromethyl)quinoline-4-carbaldehyde: serves as a versatile building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitutions and condensations, to create a wide array of heterocyclic compounds with potential applications in drug development and industrial chemistry .

Analytical Chemistry: Chromatographic Studies

This compound can be used in analytical chemistry for chromatographic studies. Its distinct chemical properties allow it to be a standard in calibrating instruments or as a reagent in the detection and quantification of complex mixtures .

Life Sciences: Biological Probes

In life sciences, derivatives of 2-(Trifluoromethyl)quinoline-4-carbaldehyde can be used as biological probes. They can help in studying protein interactions, enzyme activities, and other biochemical pathways due to their fluorescent properties when bound to specific biomolecules .

Industrial Applications: Fluorinated Compound Synthesis

The trifluoromethyl group in 2-(Trifluoromethyl)quinoline-4-carbaldehyde is of particular interest in industrial applications. Compounds containing this group are known for their stability and resistance to degradation, making them valuable in the synthesis of materials that require long-term durability .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNOUOCXCQZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456646 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)quinoline-4-carbaldehyde | |

CAS RN |

78946-17-5 |

Source

|

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)